molecular formula C29H23N2P B14319487 4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine CAS No. 110138-80-2

4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine

Cat. No.: B14319487
CAS No.: 110138-80-2
M. Wt: 430.5 g/mol
InChI Key: PFEJSAMXOSCBDQ-UHFFFAOYSA-N
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Description

4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine is a complex organic compound that features a pyridine ring substituted with a triphenylphosphanylidene amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine typically involves the reaction of triphenylphosphine with an appropriate pyridine derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the phosphanylidene group. Specific details on the reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phosphanylidene group can participate in coordination with metal ions, influencing various biochemical pathways. Additionally, the aromatic rings can engage in π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(Triphenyl-lambda~5~-phosphanylidene)amino]phenyl}pyridine is unique due to the combination of the triphenylphosphanylidene group with the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in catalysis and material science.

Properties

CAS No.

110138-80-2

Molecular Formula

C29H23N2P

Molecular Weight

430.5 g/mol

IUPAC Name

triphenyl-(4-pyridin-4-ylphenyl)imino-λ5-phosphane

InChI

InChI=1S/C29H23N2P/c1-4-10-27(11-5-1)32(28-12-6-2-7-13-28,29-14-8-3-9-15-29)31-26-18-16-24(17-19-26)25-20-22-30-23-21-25/h1-23H

InChI Key

PFEJSAMXOSCBDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=NC2=CC=C(C=C2)C3=CC=NC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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